![molecular formula C30H30N4O3 B2862049 2-(5,8-二甲基-2,4-二氧代-3-(间甲苯基)-2,3,4,5-四氢-1H-嘧啶并[5,4-b]吲哚-1-基)-N-三甲苯基乙酰胺 CAS No. 887221-13-8](/img/no-structure.png)

2-(5,8-二甲基-2,4-二氧代-3-(间甲苯基)-2,3,4,5-四氢-1H-嘧啶并[5,4-b]吲哚-1-基)-N-三甲苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

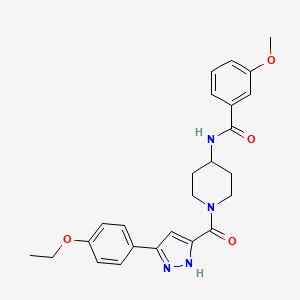

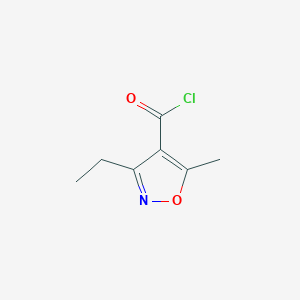

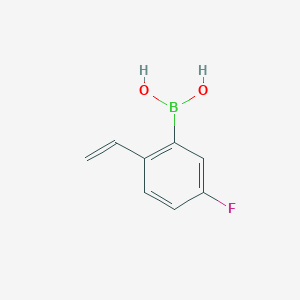

The compound “2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide” is a complex organic molecule. It contains an indole nucleus, which is a common structure found in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

科学研究应用

化学合成和反应性

研究已经探索了吲哚和嘧啶衍生物的合成和反应性,这些衍生物在结构上与所讨论的化合物相关。例如,吲哚衍生物已通过克莱森缩合反应合成,从而产生具有潜在药用价值的化合物 (Rozhkov、Smushkevich 和 Suvorov,1980)。这些合成路线提供了对吲哚和嘧啶核进行操作以开发具有所需性质的新化合物的见解。

生物活性和应用

对甲基乙二醛的研究(一种形成高级糖化终产物的反应性 α-氧代醛)为理解具有类似反应基团的化合物的生物学意义提供了背景 (Nemet、Varga-Defterdarović 和 Turk,2006)。这些见解对于开发针对与蛋白质糖化相关的疾病(如糖尿病和神经退行性疾病)的新型疗法至关重要。

药理学潜力

氢化吡啶并[4,3-b]吲哚衍生物表现出广泛的药理活性,包括抗组胺、抗精神病、抗心律失常和抗氧化特性 (Ivanov、Afanas'ev 和 Bachurin,2001)。这些发现突出了具有相似结构特征的化合物的治疗潜力,表明 2-(5,8-二甲基-2,4-二氧代-3-(间甲苯基)-2,3,4,5-四氢-1H-嘧啶并[5,4-b]吲哚-1-基)-N-三甲苯基乙酰胺及其衍生物可以探索用于药物开发。

材料科学应用

在材料科学领域,对源自芳香二酐和二胺(包括含吡啶的单体)的新型聚酰亚胺的研究表明在开发具有低介电常数和高热稳定性的材料方面具有潜在应用 (Wang、Li、Ma、Zhang 和 Gong,2006)。这项研究强调了嘧啶和吲哚衍生物在为电子应用创造先进材料方面的多功能性。

未来方向

The future directions for this compound could involve further structural optimization of its derivatives, which could lead to improved production and quality control of bioactive compounds . Additionally, more research could be conducted to explore the diverse biological activities of this compound and its derivatives .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole with N-mesitylacetamide.", "Starting Materials": [ "5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole", "N-mesitylacetamide" ], "Reaction": [ "To a solution of 5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole (1.0 g, 3.5 mmol) in dry DMF (10 mL) under nitrogen, N-mesitylacetamide (1.2 g, 4.2 mmol) and K2CO3 (1.4 g, 10 mmol) were added.", "The reaction mixture was stirred at room temperature for 24 h.", "The reaction mixture was poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL).", "The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.", "The crude product was purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 8:2) to afford the desired product as a yellow solid (1.0 g, 70% yield)." ] } | |

CAS 编号 |

887221-13-8 |

分子式 |

C30H30N4O3 |

分子量 |

494.595 |

IUPAC 名称 |

2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C30H30N4O3/c1-17-8-7-9-22(14-17)34-29(36)28-27(23-15-18(2)10-11-24(23)32(28)6)33(30(34)37)16-25(35)31-26-20(4)12-19(3)13-21(26)5/h7-15H,16H2,1-6H3,(H,31,35) |

InChI 键 |

JAZIDWBALGGWIO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)C)N(C2=O)CC(=O)NC5=C(C=C(C=C5C)C)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2861966.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2861969.png)

![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2861977.png)

![2-[6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-cyclohex-1-en-1-ylethyl)acetamide](/img/structure/B2861984.png)

![Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2861989.png)